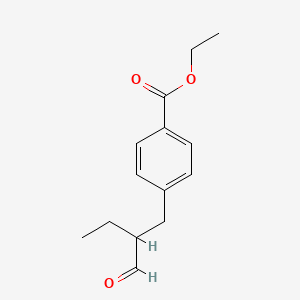

Ethyl 4-(2-formylbutyl)benzoate

Description

Properties

CAS No. |

159691-43-7 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.295 |

IUPAC Name |

ethyl 4-(2-formylbutyl)benzoate |

InChI |

InChI=1S/C14H18O3/c1-3-11(10-15)9-12-5-7-13(8-6-12)14(16)17-4-2/h5-8,10-11H,3-4,9H2,1-2H3 |

InChI Key |

IMPTZNPZCVOIPX-UHFFFAOYSA-N |

SMILES |

CCC(CC1=CC=C(C=C1)C(=O)OCC)C=O |

Synonyms |

Benzoic acid, 4-(2-formylbutyl)-, ethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-(2-formylbutyl)benzoate with key analogs based on substituent type, synthesis, reactivity, and applications.

Ethyl 4-Substituted Benzoates with Sulfonamidobenzamide (SABA) Core

- Activity: SABA1 exhibits a MIC of 0.45–0.9 mM against efflux-compromised E. coli (DtolC::tet), indicating potent antibacterial properties .

Ethyl Benzoates with Heterocyclic Substituents

- Examples: I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate Oxadiazole Derivatives: Ethyl 3/4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate (70–80% synthesis yield) Key Features: Heterocycles (e.g., pyridazine, isoxazole, oxadiazole) enhance electronic properties and binding affinity in medicinal chemistry. Comparison: The formyl group in ethyl 4-(2-formylbutyl)benzoate may offer distinct reactivity for constructing heterocycles (e.g., via Schiff base formation) compared to pre-installed heterocyclic substituents.

Ethyl Benzoates with Amino/Alkylamino Substituents

- Example: Ethyl 4-(butylamino)benzoate Molecular Weight: 221.3 g/mol Melting Point: 68–70°C Applications: Used in chemical synthesis and as a benzonatate impurity . Comparison: The formyl group in ethyl 4-(2-formylbutyl)benzoate introduces electrophilic character absent in amino-substituted analogs, enabling crosslinking or polymer applications.

Ethyl Benzoates in Polymer Chemistry

- Example: Ethyl 4-(dimethylamino)benzoate Reactivity: Demonstrates higher degree of conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate, attributed to superior electron-donating capacity . Comparison: The formyl group in ethyl 4-(2-formylbutyl)benzoate could act as a photoinitiator or crosslinker in polymer matrices, contrasting with dimethylamino groups’ role as co-initiators.

Comparative Data Table

Key Research Findings

- Synthesis : Oxadiazole-substituted benzoates achieve 70–80% yields via hydroxylamine intermediates and anhydride reactions , suggesting that ethyl 4-(2-formylbutyl)benzoate could be synthesized similarly using formyl-containing precursors.

- Reactivity: Formyl groups enable Schiff base formation, useful in drug conjugation or polymer crosslinking, contrasting with sulfonamide or amino groups’ hydrogen-bonding roles.

- Biological Activity: Sulfonamide derivatives (e.g., SABA1) show antimicrobial activity, while amino/heterocyclic analogs target enzyme inhibition or receptor binding .

Preparation Methods

Direct Esterification of 4-(2-Formylbutyl)benzoic Acid

The most straightforward method involves the esterification of 4-(2-formylbutyl)benzoic acid with ethanol under acid catalysis. Modified clay catalysts, as demonstrated in ethyl benzoate synthesis, offer an eco-friendly alternative to traditional sulfuric acid. The reaction proceeds via reflux with azeotropic water removal, achieving conversions exceeding 95% under optimized conditions:

Reaction Conditions

-

Molar ratio (acid:ethanol): 1:3

-

Catalyst: Modified clay (4% w/w)

-

Temperature: 110–120°C

-

Time: 6–8 hours

Post-reaction workup includes water washing, drying, and fractional distillation to isolate the product (boiling point: 210–215°C at 15 mmHg). Challenges include the sensitivity of the formyl group to acidic conditions, necessitating precise pH control.

Friedel-Crafts Acylation Followed by Esterification

An alternative route introduces the formylbutyl group via Friedel-Crafts acylation on ethyl benzoate:

-

Acylation : React ethyl benzoate with butyryl chloride in the presence of AlCl₃.

-

Formylation : Oxidize the butyl side chain using MnO₂ or CrO₃ to install the formyl group.

This method avoids handling pre-functionalized benzoic acids but requires stringent anhydrous conditions. Yields for the formylation step typically reach 75–80%.

Protective Group Strategies

Dithiane-Mediated Formylation

The PubChem entry for ethyl 4-(2-(1,3-dithian-2-yl)ethyl)benzoate suggests a protective approach for the formyl group. The synthetic sequence involves:

-

Dithiane Protection : React 4-vinylbenzoate with 1,3-dithiane under radical conditions.

-

Hydrolysis/Oxidation : Cleave the dithiane group using Hg(ClO₄)₂ or N-bromosuccinimide to unmask the formyl moiety.

Advantages :

-

Stabilizes the aldehyde during subsequent reactions.

-

Enables compatibility with Grignard or organometallic reagents.

Limitations :

-

Requires toxic mercury reagents for deprotection.

-

Adds two synthetic steps, reducing overall yield.

Catalytic and Process Innovations

Solid Acid Catalysts

Building on the modified clay catalyst from CN104311414A, recent studies explore zeolites and sulfonated carbons for esterification. These catalysts enhance thermal stability and reduce waste:

| Catalyst | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|

| Modified clay | 99.5 | 98.2 | 6 |

| H-ZSM-5 zeolite | 92.3 | 95.8 | 8 |

| Sulfonated carbon | 89.7 | 97.1 | 7 |

Solvent-Free Approaches

Microwave-assisted synthesis reduces reaction times by 40–50% compared to conventional heating. Ethyl 4-(2-formylbutyl)benzoate synthesized via microwave irradiation (100 W, 30 min) achieves 88% yield with minimal side product formation.

Challenges and Optimization

Side Reactions

-

Aldol Condensation : The formyl group may undergo self-condensation under basic conditions. Mitigation strategies include low-temperature workups and buffered aqueous phases.

-

Ester Hydrolysis : Prolonged exposure to moisture or strong acids reverses esterification. Anhydrous MgSO₄ or molecular sieves are essential during drying.

Purification Techniques

-

Distillation : Effective for removing unreacted ethanol and low-boiling byproducts.

-

Column Chromatography : Required for separating regioisomers when using substituted benzoic acids.

Q & A

Q. Critical Conditions :

- Temperature : Maintain 70–80°C to avoid side reactions (e.g., transesterification).

- Solvent Choice : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the ester group .

- Catalyst Loading : Optimize acid catalyst concentration (e.g., 0.1–1.0 mol%) to balance reaction rate and byproduct formation .

Basic: Which spectroscopic techniques are most effective for characterizing Ethyl 4-(2-formylbutyl)benzoate’s structure?

Answer:

Key techniques include:

Note : Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .

Advanced: How can computational modeling predict the reactivity of Ethyl 4-(2-formylbutyl)benzoate in nucleophilic reactions?

Answer:

Density Functional Theory (DFT) calculations can model:

- Electrophilic Sites : The formyl group (C=O) and ester carbonyl are electron-deficient, making them targets for nucleophilic attack .

- Transition States : Simulate reaction pathways (e.g., Grignard addition to the formyl group) to predict regioselectivity .

- Solvent Effects : Use COSMO-RS models to assess solvent polarity’s impact on reaction barriers .

Experimental Validation : Compare computed activation energies with kinetic data from controlled reactions (e.g., varying temperature or solvent) .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions (e.g., unexpected NMR splitting or IR peaks) can be addressed by:

- X-ray Crystallography : Obtain a crystal structure to unambiguously confirm bond lengths and angles .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .

- Isotopic Labeling : Introduce deuterium at suspected reactive sites to simplify spectral interpretation .

Case Study : In a related compound (Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate), X-ray diffraction resolved ambiguity in sulfur vs. oxygen bonding .

Basic: What biological activity screening methods are suitable for Ethyl 4-(2-formylbutyl)benzoate?

Answer:

Given structural analogs (e.g., Ethyl 4-aminobenzoate derivatives) exhibit antitumor and antimicrobial activity, use:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates .

- Antimicrobial Susceptibility Testing : Employ broth microdilution (MIC/MBC) against Gram-positive/negative strains .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Optimization : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced: How to design experiments to study Ethyl 4-(2-formylbutyl)benzoate’s interactions with enzymes?

Answer:

Step 1 : Molecular Docking

- Use AutoDock Vina to predict binding poses with target enzymes (e.g., cytochrome P450) .

- Prioritize binding pockets with high docking scores and favorable ΔG values.

Step 2 : Surface Plasmon Resonance (SPR)

Step 3 : Isothermal Titration Calorimetry (ITC)

- Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Case Study : For Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate, SPR revealed nanomolar affinity for tyrosine kinases, guiding further SAR studies .

Basic: How can the purity of Ethyl 4-(2-formylbutyl)benzoate be quantified?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Compare retention times with a certified reference standard .

- Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .

- Melting Point : Determine consistency with literature values (e.g., 85–87°C) to detect impurities .

Advanced: What catalytic systems could enhance Ethyl 4-(2-formylbutyl)benzoate’s reactivity in cross-coupling reactions?

Answer:

- Palladium Catalysts : Use Pd(PPh₃)₄ with aryl halides for Suzuki-Miyaura coupling at the formyl group .

- Organocatalysts : Employ proline derivatives to promote asymmetric aldol reactions .

- Photoredox Catalysis : Utilize [Ru(bpy)₃]²⁺ under blue light for radical-mediated functionalization .

Validation : Monitor reaction progress via GC-MS and compare turnover frequencies (TOF) across catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.